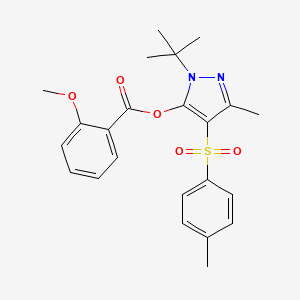

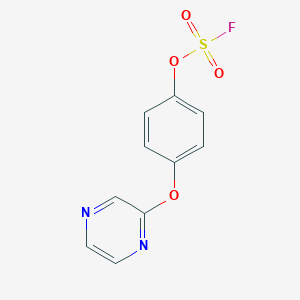

![molecular formula C16H15N3O2S B2859835 2-[(4-Cyclohexylsulfanyl-3-nitrophenyl)methylidene]propanedinitrile CAS No. 301194-64-9](/img/structure/B2859835.png)

2-[(4-Cyclohexylsulfanyl-3-nitrophenyl)methylidene]propanedinitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(4-Cyclohexylsulfanyl-3-nitrophenyl)methylidene]propanedinitrile, also known as 4-cyclohexylsulfanyl-3-nitrophenylmethylidene-2-propanedinitrile, is an organic compound with a molecular formula of C16H19N3O2S. It is a yellowish-brown solid that can be used as a reagent in organic synthesis. It is a versatile compound that has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme-catalyzed reactions, and the development of new materials.

Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics of Related Compounds

Compounds like NTBC and mesotrione, which share functional groups with the chemical , have been studied for their pharmacokinetic and pharmacodynamic properties. NTBC, a known inhibitor of 4-hydroxyphenyl pyruvate dioxygenase (HPPD), has been explored for the treatment of hereditary tyrosinaemia type 1, demonstrating significant effects on tyrosine concentrations in plasma. Mesotrione, developed as an herbicide, has shown minimal and transient effects, making it suitable for occupational use without significant clinical effects (Hall et al., 2001).

Synthesis and Activity of Coenzyme M Analogues

Research on coenzyme M analogues, specifically in the context of the methyl coenzyme M reductase system found in Methanobacterium thermoautotrophicum, highlights the potential for synthetic analogues to serve as substrates or inhibitors in biochemical pathways. This demonstrates the versatility of sulfanyl-containing compounds in synthesizing biologically relevant molecules (Gunsalus et al., 1978).

Molecular Electronics and Polymers

Nitrophenyl compounds, similar to the one , have been incorporated into polymers for applications in molecular electronics, such as reversible optical storage. These studies exemplify the role of nitrophenyl derivatives in developing materials with photoinduced properties, showcasing their potential in creating advanced electronic and photonic devices (Meng et al., 1996).

Catalysis and Synthetic Applications

The catalytic activity and synthetic utility of related sulfanyl and nitrophenyl compounds have been explored in various chemical reactions. For instance, the stereoselective Michael addition facilitated by sulfinyl-containing organocatalysts demonstrates the potential of these compounds in asymmetric synthesis, contributing to the field of catalysis and synthetic chemistry (Singh et al., 2013).

Propriétés

IUPAC Name |

2-[(4-cyclohexylsulfanyl-3-nitrophenyl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c17-10-13(11-18)8-12-6-7-16(15(9-12)19(20)21)22-14-4-2-1-3-5-14/h6-9,14H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYGWTGQONHOQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=C(C=C(C=C2)C=C(C#N)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Cyclohexylsulfanyl-3-nitrophenyl)methylidene]propanedinitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

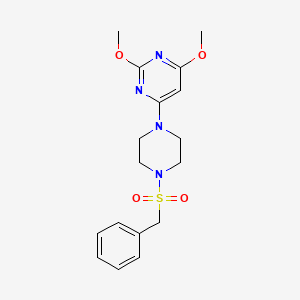

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859753.png)

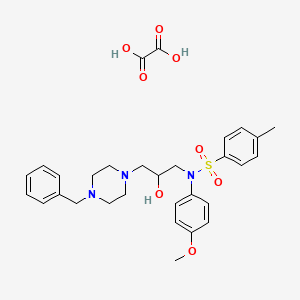

![N-[4-(1-Aminoethyl)phenyl]methanesulfonamide;dihydrochloride](/img/structure/B2859758.png)

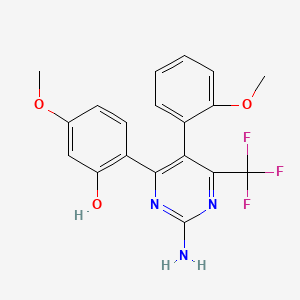

![(1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2859762.png)

![10-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2859763.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2859765.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenethylacetamide](/img/structure/B2859766.png)

![(E)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2859768.png)

![8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859775.png)